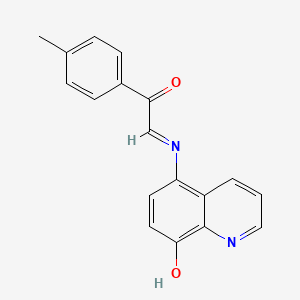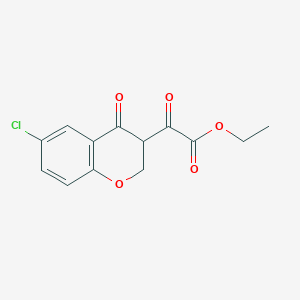
5-Bromo-1H-indol-3-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-indol-3-yl butanoate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of a bromine atom at the 5-position of the indole ring and a butanoate ester group at the 3-position makes this compound unique. It is used in various scientific research applications due to its biological activity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indol-3-yl butanoate typically involves the bromination of indole derivatives followed by esterification. One common method includes:
Bromination: Indole is brominated at the 5-position using bromine in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated indole is then reacted with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1H-indol-3-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-Bromo-1H-indol-3-yl butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-indol-3-yl butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the butanoate ester group, making it less versatile in certain reactions.
1H-Indole-3-butanoic acid: Lacks the bromine atom, affecting its biological activity.
5-Chloro-1H-indol-3-yl butanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-Bromo-1H-indol-3-yl butanoate is unique due to the combination of the bromine atom and the butanoate ester group. This combination enhances its reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
63986-27-6 |
|---|---|
Formule moléculaire |
C12H12BrNO2 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
(5-bromo-1H-indol-3-yl) butanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-12(15)16-11-7-14-10-5-4-8(13)6-9(10)11/h4-7,14H,2-3H2,1H3 |
Clé InChI |
PHPABFALWPLMPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)





![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)




![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)
